molecular formula C₃₀H₂₉N₅O₆S₂ B1191543 4SC-202 CAS No. 1186222-89-8

4SC-202

货号 B1191543
CAS 编号: 1186222-89-8
分子量: 619.71
InChI 键: IAVXAZDVNICKFJ-ICSBZGNSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 4SC-202 often involves intricate procedures aimed at constructing stable, structurally complex molecules quickly and economically. Noncovalent interactions play a crucial role in the synthesis of biological macromolecules, which may offer insights into the synthesis strategies for compounds similar to this compound. These strategies involve leveraging both covalent and noncovalent synthesis methods to achieve desired molecular assemblies (Whitesides et al., 1995).

Molecular Structure Analysis

Understanding the molecular structure of this compound is fundamental to exploring its chemical behavior and potential applications. Studies on compounds with similar structures have highlighted the importance of crystallography and spectroscopy in determining the molecular geometry, bonding patterns, and stereochemistry. For instance, research on metal-organic frameworks and coordination polymers provides insights into the design principles that can be applied to analyze the structure of this compound, considering its potential coordination behavior and structural flexibility (Yaghi et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of this compound, including its participation in various chemical reactions, is a vital area of study. Research into synthetic methodologies and reaction mechanisms offers valuable knowledge on how this compound interacts with other substances and under different conditions. This includes understanding its reactivity, stability, and the formation of complex structures through reactions such as coordination, self-assembly, and polymerization processes (Stoddart & Tseng, 2002).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and crystalline structure, are crucial for its practical application and handling. Research in this domain focuses on the characterization of materials to determine their suitability for specific uses, their behavior under different physical conditions, and their stability profiles. Techniques such as X-ray diffraction and thermal analysis play a significant role in this analysis, providing detailed information on the physical characteristics of compounds (Mukasyan et al., 2001).

Chemical Properties Analysis

Exploring the chemical properties of this compound involves examining its chemical stability, reactivity towards various reagents, and the nature of its chemical bonds. This includes assessing the compound's electron distribution, acidity or basicity, and its behavior in different chemical environments. Such analyses are foundational for predicting the reactivity of this compound and designing molecules with desired chemical properties (Kent, 2019).

科学研究应用

  1. 三阴性乳腺癌(TNBC)

    4SC-202已被发现在TNBC小鼠模型中有效减少转移。它对TNBC细胞系表现出细胞毒性和细胞静止效应,减少了癌细胞迁移,并在体内减少了肿瘤负担。这表明它可能作为TNBC的治疗药物或辅助药物(Zylla et al., 2022)

  2. 肝细胞癌(HCC)

    在对HCC细胞的研究中,this compound诱导了强效的细胞毒性和抑制增殖活性。它激活了线粒体凋亡途径,表明其可能作为抗HCC药物(Fu et al., 2016)

  3. 血液恶性肿瘤

    对this compound在晚期血液恶性肿瘤中的首次人体研究调查了其安全性、耐受性和药代动力学。该研究表明了其在治疗这些恶性肿瘤中的潜在应用(Tresckow et al., 2014)

  4. 皮肤T细胞淋巴瘤(CTCL)

    对CTCL细胞的研究表明,this compound有效抑制了生长并诱导细胞死亡。它被发现是一种有效的微管破坏剂,有助于其抗癌活性(Wobser et al., 2019)

  5. 非典型畸胎瘤/横纹肌瘤(ATRTs)

    在ATRT细胞培养中,this compound显示出对癌干细胞的细胞毒性和细胞静止效应。它减少了干细胞标记物的表达,并影响了系统生物学格局,表明其对ATRT的治疗潜力(Hoffman et al., 2020)

  6. 宫颈癌

    对宫颈癌(CC)细胞的研究发现,this compound通过靶向催乳素受体(PRLR)信号通路抑制了它们的增殖并诱导了凋亡。这表明其作为CC的新型治疗药物的作用(Zhang et al., 2021)

  7. 骨肉瘤

    在人类骨肉瘤细胞系中,this compound抑制了细胞生长,诱导了细胞周期阻滞和凋亡,并减少了细胞侵袭和迁移。这表明其作为治疗骨肉瘤的药物的潜力(Torres et al., 2021)

  8. 结直肠癌

    this compound在结直肠癌细胞中表现出抑制存活和增殖的作用,表明其作为这种癌症的有价值的抗癌药物或化疗辅助剂的潜力(Zhijun et al., 2016)

  9. 小儿脑瘤髓母细胞瘤

    this compound显著抑制了髓母细胞瘤细胞的存活,而不影响非癌性神经干细胞,表明其作为治疗这种小儿脑瘤的潜力(Messerli et al., 2017)

安全和危害

4SC-202 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken .

未来方向

4SC-202 is currently being tested in clinical trials for its effectiveness in treating various types of cancer . It has shown promise as a combination partner for cancer treatment, particularly in combination with checkpoint inhibitors . Furthermore, it is being investigated for its potential role in treating acute myeloid leukemia (AML) and gastrointestinal cancer .

属性

IUPAC Name

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVXAZDVNICKFJ-ICSBZGNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186222-89-8
Record name Domatinostat tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOMATINOSTAT TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the primary molecular targets of 4SC-202?

A1: this compound acts as a dual inhibitor, targeting both class I histone deacetylases (HDACs) specifically HDAC1, HDAC2, and HDAC3 and the lysine-specific histone demethylase 1A (LSD1/KDM1A) [, , , , ].

Q2: How does this compound affect gene expression?

A2: By inhibiting HDACs and LSD1, this compound alters the epigenetic landscape of cells. This leads to changes in chromatin structure and ultimately affects the transcription of various genes, including those involved in cell cycle regulation, apoptosis, differentiation, and immune responses [, , , , , , , , , ].

Q3: Does this compound impact specific signaling pathways in cancer cells?

A3: Yes, research indicates that this compound inhibits key signaling pathways implicated in cancer development and progression. This includes the Wnt signaling pathway [], the Hedgehog signaling pathway [, ], and the TGFβ signaling pathway [].

Q4: What is the role of BRD4 and MYC in the mechanism of action of this compound?

A4: Studies suggest that BRD4, an acetyllysine reader, and MYC, a transcription factor, are essential for the expression of a subset of genes induced by this compound, particularly those involved in promoting tumor cell differentiation [].

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated the anti-tumor activity of this compound against a wide range of cancers, including osteosarcoma [], myelodysplastic syndromes [], triple-negative breast cancer [, ], acute myeloid leukemia [], atypical teratoid/rhabdoid tumors [], oral squamous cell carcinoma [, , , ], hepatocellular carcinoma [], medulloblastoma [], pancreatic cancer [, , ], cervical cancer [], and cutaneous T cell lymphoma [].

Q6: How does this compound affect cancer cell behavior in vitro?

A6: In vitro studies have shown that this compound inhibits cancer cell growth and proliferation [, , , , , , , , , , , , ], induces cell cycle arrest [, , , , ], promotes apoptosis [, , , , , , , , , , ], and reduces cell migration and invasion [, , , , , ].

Q7: Has this compound demonstrated efficacy in in vivo models of cancer?

A7: Yes, this compound has shown promising anti-tumor activity in vivo, reducing tumor growth in xenograft models of osteosarcoma [], myelodysplastic syndromes [], triple-negative breast cancer [], and pancreatic cancer [].

Q8: Does this compound impact the tumor microenvironment?

A8: Research suggests that this compound can modulate the tumor microenvironment, particularly by increasing the infiltration of cytotoxic CD8+ T cells [, , , ]. This suggests potential for enhancing the efficacy of immunotherapies.

Q9: What is the impact of this compound on cancer stem cells (CSCs)?

A9: Studies indicate that this compound may be particularly effective against CSCs, a subpopulation of cancer cells resistant to conventional therapies. This compound has been shown to reduce the number of cells expressing CSC markers and inhibit their self-renewal capacity [, , , , ].

Q10: What are the implications of this compound's effects on the tumor microenvironment and CSCs?

A10: These findings suggest that this compound holds promise not only as a direct anti-cancer agent but also as a potential adjuvant therapy to enhance the effectiveness of other treatments, such as chemotherapy and immunotherapy.

Q11: Has this compound been investigated in combination with other therapies?

A11: Yes, preclinical studies have explored the synergistic potential of this compound in combination with various therapies. For example, this compound has been shown to enhance the efficacy of chemotherapy in pancreatic cancer models [, , ] and improve the response to HER2-targeted therapy in breast cancer [].

Q12: What is the rationale for combining this compound with immune checkpoint inhibitors (CPIs)?

A12: The ability of this compound to enhance tumor immunogenicity and promote CTL infiltration makes it a promising candidate for combination therapy with CPIs. Preclinical data suggests that this strategy could improve responses to CPI therapy, particularly in patients with resistance to CPIs alone [, , , ].

Q13: Are there any ongoing clinical trials evaluating this compound?

A13: Yes, this compound has advanced to clinical trials for various cancers. Notably, a phase Ib/II clinical trial (SENSITIZE9, NCT03278665) is currently investigating the combination of this compound with anti-PD-1 therapy in patients with advanced melanoma who are refractory or non-responsive to anti-PD-1 antibodies [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。